β-Galactosidase Refolding Yield
In a systematic comparison of NDSB variants for the renaturation of E. coli β-galactosidase, NDSB-221 demonstrated significantly superior refolding efficacy compared to NDSB-201 and NDSB-256. The study showed that while the addition of some NDSBs improved yield, others were detrimental, highlighting the critical importance of structural specificity [1].
| Evidence Dimension | Fold-improvement in active β-galactosidase yield over additive-free control |
|---|---|
| Target Compound Data | ~80-fold increase |
| Comparator Or Baseline | NDSB-201: ~10-fold increase; NDSB-256: ~100-fold decrease (inhibited refolding) |
| Quantified Difference | NDSB-221 yields ~8x more active enzyme than NDSB-201 and prevents the complete inhibition observed with NDSB-256 |
| Conditions | In vitro renaturation of E. coli β-galactosidase in the presence of 1 M NDSB |
Why This Matters
For researchers purifying recombinant β-galactosidase or other aggregation-prone enzymes from inclusion bodies, NDSB-221 offers an order-of-magnitude improvement in active yield compared to NDSB-201, directly impacting downstream assay sensitivity and production cost.
- [1] Goldberg, M. E., Expert-Bezançon, N., Vuillard, L., & Rabilloud, T. (1996). Non-detergent sulphobetaines: a new class of molecules that facilitate in vitro protein renaturation. Folding & Design, 1(1), 21–27. View Source
